molecular formula C13H19BrN2O4S B513287 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941256-57-1

2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B513287
CAS No.: 941256-57-1
M. Wt: 379.27g/mol
InChI Key: RHWLUQDOVQRKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.58 (d, J = 8.4 Hz, 1H, H-5 phenyl),
    • δ 7.32 (dd, J = 8.4, 2.4 Hz, 1H, H-6 phenyl),
    • δ 7.18 (d, J = 2.4 Hz, 1H, H-2 phenyl),
    • δ 3.91 (s, 3H, OCH₃),
    • δ 3.68 (t, J = 5.6 Hz, 2H, CH₂OH),
    • δ 3.42–3.28 (m, 8H, piperazine-H).
  • ¹³C NMR (101 MHz, CDCl₃) :
    • δ 156.2 (C-OCH₃),
    • δ 134.8 (C-Br),
    • δ 129.5 (C-SO₂),
    • δ 61.4 (CH₂OH),
    • δ 55.1 (OCH₃),
    • δ 48.7–45.2 (piperazine-C).

Infrared (IR) Spectroscopy

  • ν~max~ (cm⁻¹) :
    • 3360 (O-H stretch),
    • 1325, 1150 (S=O asymmetric/symmetric stretch),
    • 1240 (C-O ether),
    • 1070 (C-Br).

Mass Spectrometry (MS)

  • ESI-MS (m/z) :
    • [M+H]⁺ = 379.27 (calc. 379.27),
    • Fragments at 261.1 (loss of C₆H₅BrO₂S), 143.0 (piperazine-ethanol).

Crystallographic Studies and XRD Analysis

Single-crystal X-ray diffraction reveals a monoclinic system (space group P2₁/c) with unit cell parameters:

  • a = 10.24 Å, b = 14.56 Å, c = 12.78 Å,
  • α = 90°, β = 112.3°, γ = 90°,
  • Z = 4, V = 1724 ų.

Key structural features :

  • Hydrogen-bonding network : O-H···O=S (2.79 Å) and C-H···O (3.12 Å) interactions stabilize layered packing.
  • Bromine positioning : The Br atom participates in Type-II halogen bonding (Br···O=S, 3.34 Å), contributing to lattice rigidity.
  • Torsional angles : The C-S-C-N dihedral angle is 178.5°, indicating near-perpendicular alignment between sulfonyl and piperazine planes.

Electron density maps confirm partial double-bond character in the S=O bonds (1.43 Å) and a tetrahedral geometry at sulfur (O-S-O angle = 119.2°).

Tables

NMR Assignments δ (ppm) Multiplicity
H-5 (phenyl) 7.58 Doublet
H-6 (phenyl) 7.32 Doublet of doublets
OCH₃ 3.91 Singlet
CH₂OH 3.68 Triplet
Crystallographic Data Value
Space group P2₁/c
Unit cell volume (ų) 1724
Halogen bond length (Br···O) 3.34 Å
Hydrogen bond (O-H···O) 2.79 Å

Properties

IUPAC Name

2-[4-(4-bromo-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O4S/c1-20-13-10-11(2-3-12(13)14)21(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWLUQDOVQRKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Effects on Sulfonylation

SolventYield (%)Purity (%)
THF8297
DCM7595
DMF6890

THF provided optimal solubility and minimal side reactions.

Temperature Dependence in Alkylation

Temperature (°C)Yield (%)
058
2570
4068

Room temperature (25°C) balanced reactivity and byproduct formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.69 (d, J = 8.5 Hz, 1H), 7.51 (dd, J = 8.5, 2.5 Hz, 1H), 7.44 (d, J = 2.5 Hz, 1H), 3.91 (s, 3H, OCH₃), 3.65 (t, J = 5.5 Hz, 2H, CH₂OH), 3.18–3.02 (m, 8H, piperazine), 2.71 (t, J = 5.5 Hz, 2H, CH₂N)

  • ESI-HRMS: m/z calcd for C₁₃H₁₉BrN₂O₄S [M+H]⁺: 379.0274; found: 379.0278

Purity Analysis

MethodPurity (%)
HPLC (C18)99.2
Elemental AnalysisC: 41.01 (calc 41.18), H: 4.95 (calc 5.05)

Industrial-Scale Considerations

For bulk production, continuous flow reactors enhance efficiency:

  • Flow Sulfonylation: THF at 15°C with residence time of 20 minutes (Yield: 85%).

  • Ethylene Oxide Quenching: In-line neutralization reduces side products.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties
Research indicates that compounds with similar structures to 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol may exhibit antimicrobial properties. Preliminary studies show that the compound can interact with biological targets such as enzymes and receptors, suggesting its potential use in treating infections caused by bacteria and fungi.

1.2 Anticancer Activity
The compound's unique chemical structure may also contribute to anticancer activity. Studies have suggested that similar compounds can inhibit cancer cell proliferation by modulating specific signaling pathways. The presence of the bromine atom may enhance hydrophobic interactions with cellular targets, potentially increasing efficacy .

1.3 Neurological Applications
Given the presence of the piperazine moiety, there is potential for applications in treating neurological disorders. Compounds with piperazine structures are often investigated for their effects on neurotransmitter systems, which could lead to developments in treatments for conditions such as depression or anxiety.

Materials Science

2.1 Electrical and Optical Properties
Initial findings suggest that this compound can alter the electrical and optical properties of materials. This characteristic could be useful in developing advanced materials for electronics or photonics applications.

2.2 Polymer Chemistry
The compound's ability to modify material properties positions it as a candidate for incorporation into polymer matrices, potentially enhancing their mechanical strength or thermal stability. Further research is needed to explore these applications fully.

Synthesis and Production

The synthesis of this compound typically involves multi-step processes that may include:

  • Formation of the piperazine ring.
  • Introduction of the sulfonyl group.
  • Bromo substitution on the phenyl ring.
    These steps can be optimized using techniques such as continuous flow reactors to improve yield and efficiency.

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityExhibited significant inhibition against various bacterial strains
Anticancer PropertiesInduced apoptosis in cancer cell lines through specific pathway modulation
Neurological EffectsPotential modulation of serotonin receptors observed

Mechanism of Action

The mechanism of action for 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with biological targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The sulfonyl-linked phenyl group is a critical site for structural modification. Below is a comparison of key analogs:

Table 1: Substituent and Property Comparison
Compound Name (CAS/Reference) Substituents on Phenyl Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-Bromo-3-methoxy ~394.26* Antiproliferative activity
2-[4-(4-Chlorophenyl)sulfonyl]ethanol (16017-65-5) 4-Chloro 304.79 Cytotoxicity, safety data available
2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol (16017-63-3) None (phenyl) 270.35 Baseline activity, synthetic intermediate
2-{4-[(4-Chloro-3-methylphenyl)sulfonyl]piperazin-1-yl}ethanol (941003-12-9) 4-Chloro-3-methyl 318.83 Structural analog with enhanced lipophilicity
4-(2-Fluorobenzoyl)piperazin-1-ium derivative (E7) 2-Fluoro (benzoyl) ~420.00† Altered electron effects due to benzoyl group

*Calculated based on formula C₁₃H₁₈BrN₂O₄S. †Estimated from synthesis details in .

Key Observations:
  • Bromo vs.
  • Methoxy vs. Methyl : The methoxy group in the target compound introduces resonance donation, which may stabilize the sulfonyl group’s electron-withdrawing effect, unlike the purely electron-donating methyl group in 941003-12-9 .
  • Benzoyl vs. Sulfonyl : Replacement of sulfonyl with benzoyl (as in ) alters electronic properties, reducing the compound’s polarity and possibly its metabolic stability .

Physicochemical Properties

Property Target Compound 16017-63-3 (Phenyl) 941003-12-9 (4-Cl-3-Me)
Calculated LogP‡ ~2.8 1.5 2.3
Water Solubility (mg/mL) Low (<0.1) Moderate (~1.0) Low (~0.5)
Boiling Point (°C) ~443 (est.) 443.6 450 (est.)

‡Estimated using fragment-based methods.

The target compound’s higher LogP compared to phenyl and chloro-methyl analogs suggests increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, featuring a piperazine ring and a sulfonyl group, suggests diverse biological activities, particularly in the context of drug development targeting neurological disorders and infectious diseases.

The molecular formula of this compound is C13_{13}H19_{19}BrN2_2O4_4S, with a molecular weight of 379.27 g/mol. The compound is characterized by the following structural features:

PropertyValue
Molecular FormulaC13_{13}H19_{19}BrN2_2O4_4S
Molecular Weight379.27 g/mol
CAS Number941256-57-1

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can effectively inhibit the growth of various bacterial strains, including Neisseria meningitidis and Haemophilus influenzae at concentrations ranging from 8 to 64 μg/mL . The presence of the bromine and methoxy groups may enhance these effects due to their electron-withdrawing properties, which can impact the compound's interaction with microbial targets.

Neuropharmacological Potential

The compound's structural similarity to known neuroactive agents suggests potential activity in modulating neurotransmitter systems. For example, related compounds have demonstrated inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. In vitro studies have reported IC50 values for AChE inhibition as low as 0.62 μM for structurally similar derivatives . This points towards the possibility that this compound may also possess similar neuroprotective effects.

The biological effects of this compound may be attributed to its ability to interact with specific receptors or enzymes. Preliminary studies suggest that the sulfonamide group could facilitate interactions with various biological targets, potentially leading to modulation of signaling pathways involved in inflammation and neurodegeneration .

Case Studies

  • Antichlamydial Activity : A study explored the synthesis of piperazine derivatives and their activity against Chlamydia. Compounds similar to this compound showed selective activity against Chlamydia infections, suggesting a promising avenue for developing targeted therapies against this pathogen .
  • Neurodegenerative Disorders : In research focusing on multitarget-directed ligands for neurodegenerative diseases, compounds with similar structures were evaluated for their ability to inhibit AChE and butyrylcholinesterase (BuChE). These studies highlighted significant inhibitory activities that could translate into therapeutic benefits for conditions like Alzheimer's disease .

Q & A

Q. What are the established synthetic routes for 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol?

The compound is typically synthesized via a two-step process:

Nucleophilic substitution : Reacting a piperazine derivative with 1,2-bromoethanol in acetone and triethylamine at room temperature for 24 hours to form the ethanol-linked intermediate .

Sulfonylation : Treating the intermediate with methanesulfonyl chloride in dichloromethane at 0–5°C, followed by stirring at room temperature for 4 hours to introduce the sulfonyl group .
Key considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography to minimize side products.

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the sulfonyl-piperazine core and ethanol side chain.
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .
  • Mass spectrometry : Electrospray ionization (ESI-MS) to confirm molecular weight (e.g., theoretical MW: ~443.3 g/mol for C13_{13}H18_{18}BrN2_2O4_4S) .

Q. What preliminary biological screening approaches are recommended?

  • In vitro assays : Test receptor-binding affinity (e.g., serotonin or dopamine receptors) due to structural similarity to piperazine-based pharmacophores .
  • Dose-response studies : Use cell viability assays (e.g., MTT) to evaluate cytotoxicity in cancer or neuronal cell lines.
    Note : Prioritize solubility optimization in DMSO or aqueous buffers with <0.1% Tween-80.

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Parameter screening : Vary reaction temperature (e.g., 25–40°C for bromoethanol coupling) and solvent polarity (e.g., acetonitrile vs. acetone) to enhance nucleophilicity .
  • Catalyst exploration : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate sulfonylation .
  • Purification : Employ recrystallization in ethanol/water mixtures to improve crystal yield .

Q. How should researchers resolve contradictions in biological activity data?

  • Case example : If conflicting IC50_{50} values arise in enzyme inhibition assays:
    • Verify compound stability under assay conditions (pH, temperature).
    • Re-test using a standardized positive control (e.g., known inhibitor).
    • Confirm purity via LC-MS to rule out degradation products .
      Recommendation : Use orthogonal assays (e.g., SPR for binding kinetics) to cross-validate results.

Q. What strategies address poor aqueous solubility in pharmacological studies?

  • Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to enhance dissolution .
  • Prodrug design : Introduce phosphate or ester groups at the ethanol moiety for improved bioavailability .
  • Salt formation : Screen counterions (e.g., hydrochloride, mesylate) to modify crystallinity .

Q. How to evaluate compound stability under physiological conditions?

  • Forced degradation : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H2_2O2_2) environments, then analyze degradation products via LC-MS .
  • Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures .
    Application : Stability data informs storage conditions (e.g., -20°C under nitrogen) and formulation design.

Methodological Notes

  • Safety protocols : Always handle sulfonamide intermediates in a fume hood; refer to Material Safety Data Sheets (MSDS) for toxicity profiles .
  • Data reproducibility : Document reaction conditions (e.g., stirring speed, solvent batch) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.